8-Quinolyl 4-bromo-3-nitrobenzoate
Overview
Description
8-Quinolyl 4-bromo-3-nitrobenzoate is an organic compound that combines the structural features of quinoline and benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:
Bromination: The nitrated benzene derivative is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated nitrobenzoic acid is esterified with 8-hydroxyquinoline in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids with palladium catalysts under mild conditions.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 8-Quinolyl 4-amino-3-bromobenzoate.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
8-Quinolyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-Quinolyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolyl 4-bromo-3-nitrobenzonitrile
- 8-Quinolyl 4-bromo-3-nitrotoluene
- 8-Quinolyl 4-bromo-3-nitrobenzoic acid
Uniqueness
8-Quinolyl 4-bromo-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its quinoline moiety enhances its biological activity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
quinolin-8-yl 4-bromo-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEJKDVAMAOGOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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